molecular formula C15H23NO2 B14960861 N-(pentan-3-yl)-2-phenoxybutanamide

N-(pentan-3-yl)-2-phenoxybutanamide

Cat. No.: B14960861
M. Wt: 249.35 g/mol
InChI Key: WNEUCGOEAIADBK-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2-phenoxybutanamide is a substituted amide characterized by a butanamide backbone with a phenoxy group at the second carbon and a pentan-3-yl substituent on the nitrogen atom. Amides with aromatic and alkyl substituents, such as phenoxy and branched alkyl groups, often exhibit unique physicochemical properties, including variable solubility, stability, and biological activity. The pentan-3-yl group may confer steric effects, while the phenoxy moiety could influence electronic interactions or coordination behavior. Further research is required to elucidate its synthesis, applications, and mechanistic roles.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-pentan-3-yl-2-phenoxybutanamide

InChI

InChI=1S/C15H23NO2/c1-4-12(5-2)16-15(17)14(6-3)18-13-10-8-7-9-11-13/h7-12,14H,4-6H2,1-3H3,(H,16,17)

InChI Key

WNEUCGOEAIADBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C(CC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoic acid with pentan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(pentan-3-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(pentan-3-yl)-2-phenoxybutanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins or enzymes, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • 3-Chloro-N-phenyl-phthalimide : A phthalimide derivative with a chloro substituent and phenyl group on nitrogen.
  • This compound: A butanamide with phenoxy and branched alkyl (pentan-3-yl) groups.

Key Functional Groups :

  • Phthalimide () contains a rigid aromatic dicarboximide core, whereas the target compound has a flexible butanamide chain.
  • The phenoxy group in the target compound contrasts with the chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide.

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a benzamide core with a hydroxy-dimethylethyl group on nitrogen.
  • Target Compound: Substituted butanamide with phenoxy and pentan-3-yl groups.

Functional Group Impact :

  • The hydroxy-dimethylethyl group in enables N,O-bidentate coordination for metal-catalyzed C–H bond functionalization .

Comparison with (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide ()

Structural Differences :

  • Compound: Contains an amino group at position 2 and a phenylmethyl substituent on nitrogen.
  • Target Compound: Lacks an amino group but includes phenoxy and pentan-3-yl groups.

Physicochemical Properties :

  • The amino group in likely increases polarity and hydrogen-bonding capacity compared to the phenoxy group in the target compound.
  • Molecular weights are comparable (~220–250 g/mol), but steric effects from the pentan-3-yl group may reduce solubility.

Comparison with Pharmacopeial Butanamides ()

Structural Complexity :

  • compounds (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) are highly complex, with multiple stereocenters and substituents .
  • The target compound is simpler, lacking polycyclic or peptide-like extensions.

Functional Group Similarities :

  • Both contain phenoxy groups, which in are linked to acetamido moieties for biological targeting. This suggests the target’s phenoxy group could similarly influence receptor interactions.

Data Table: Comparative Analysis of Amide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound Not available Not available Phenoxy, pentan-3-yl, amide Hypothetical: Pharmaceuticals, materials N/A
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide, chloro, phenyl Polyimide monomer synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxy-dimethylethyl Metal-catalyzed C–H functionalization
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 Amino, phenylmethyl Not specified (Catalogued reagent)

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